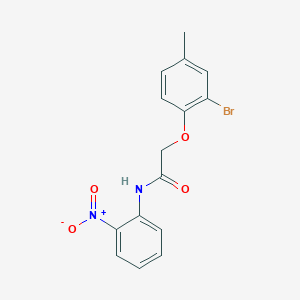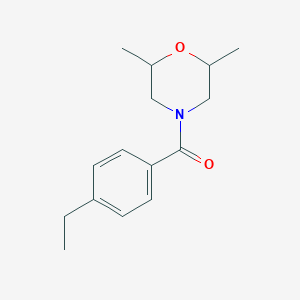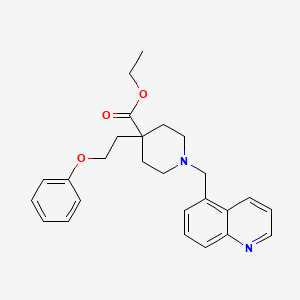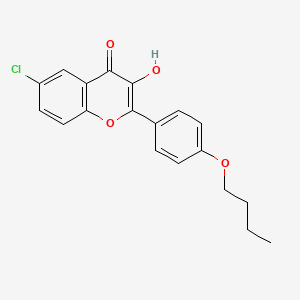
2-(2-bromo-4-methylphenoxy)-N-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-methylphenoxy)-N-(2-nitrophenyl)acetamide, commonly known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a synthetic compound that has been extensively studied for its biological and physiological effects.
Wirkmechanismus
The mechanism of action of BPA is not fully understood, but it is believed to act through multiple pathways. BPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BPA has also been shown to modulate the activity of ion channels, which are involved in the transmission of pain signals. Additionally, BPA has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
BPA has been shown to have a range of biochemical and physiological effects. In animal studies, BPA has been shown to reduce inflammation and pain, lower blood pressure, and improve glucose tolerance. BPA has also been shown to induce cell death in cancer cells and inhibit the growth of tumors. However, the effects of BPA may vary depending on the dose and duration of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
BPA has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. BPA has also been extensively studied, making it a well-characterized compound. However, BPA has some limitations as a research tool. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, BPA has been shown to have cytotoxic effects at high concentrations, which may limit its use in cell culture experiments.
Zukünftige Richtungen
There are several future directions for research on BPA. One area of interest is the development of BPA-based materials and polymers for various applications. Another area of interest is the development of BPA analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of BPA and its potential applications in medicine and agriculture.
Conclusion:
In conclusion, BPA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA has been extensively studied for its biological and physiological effects, and its mechanism of action is not fully understood. BPA has several advantages as a research tool, but it also has some limitations. There are several future directions for research on BPA, including the development of BPA-based materials and polymers and the development of BPA analogs with improved pharmacological properties.
Synthesemethoden
BPA is synthesized through a multi-step process that involves the reaction of 2-bromo-4-methylphenol with 2-nitroaniline in the presence of a base. The resulting product is then acetylated using acetic anhydride to yield BPA. The synthesis of BPA is relatively straightforward and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
BPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, BPA has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. BPA has also been studied for its potential use as an anticancer agent, with promising results in preclinical studies. In agriculture, BPA has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides. In material science, BPA has been used as a building block for the synthesis of various polymers and materials.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-10-6-7-14(11(16)8-10)22-9-15(19)17-12-4-2-3-5-13(12)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZRETXIKQRSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5199494.png)
![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5199501.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5199523.png)
![(2R*,6S*)-4-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2,6-dimethylmorpholine](/img/structure/B5199527.png)
![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(3-phenyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5199532.png)


![N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B5199539.png)




![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5199564.png)
![ethyl [5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5199586.png)